3,5-Dibromo-1H-indazol-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dibromo-2H-indazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-4-6(5(10)2-3)11-12-7(4)9/h1-2H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQPCHDWYQUGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 3,5-Dibromo-1H-indazol-7-amine
Technical Whitepaper: Physicochemical Profiling of 3,5-Dibromo-1H-indazol-7-amine
Executive Summary In the landscape of modern drug discovery, halogenated indazoles represent a "privileged scaffold," offering a unique balance of lipophilicity, metabolic stability, and vectors for orthogonal functionalization. 3,5-Dibromo-1H-indazol-7-amine (CAS: 316810-94-3) is a critical intermediate, particularly valuable in the synthesis of kinase inhibitors and viral capsid modulators. Its substitution pattern—featuring two chemically distinct bromine handles (C3 and C5) and a nucleophilic amine at C7—allows for high-precision regiospecific cross-coupling reactions. This guide provides a comprehensive physicochemical analysis, synthetic logic, and handling protocols designed to accelerate its application in medicinal chemistry campaigns.
Molecular Identity & Structural Analysis[1]
The compound is defined by a 1H-indazole core substituted with bromine atoms at the 3- and 5-positions and a primary amine at the 7-position. This specific arrangement creates an electronic push-pull system that significantly influences its solubility and reactivity profile.
| Parameter | Value |
| IUPAC Name | 3,5-Dibromo-1H-indazol-7-amine |
| CAS Number | 316810-94-3 |
| Molecular Formula | C₇H₅Br₂N₃ |
| Molecular Weight | 290.94 g/mol |
| SMILES | NC1=CC(Br)=CC2=C1NN=C2Br |
| Physical State | Pale yellow to beige solid |
| Melting Point | >200°C (Decomposition often observed prior to melting) |
Structural Reactivity Logic
The utility of this scaffold lies in the differential reactivity of its functional groups. The C3-Br bond is activated by the adjacent imine nitrogen (N2), making it more susceptible to oxidative addition than the C5-Br bond. This allows for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings.
Figure 1: Reactivity map illustrating the orthogonal functionalization vectors available on the scaffold.
Physicochemical Parameters
Understanding the physicochemical behavior of 3,5-Dibromo-1H-indazol-7-amine is critical for assay development and formulation.
Lipophilicity and Solubility
The presence of two bromine atoms significantly increases the lipophilicity compared to the parent indazole.
-
LogP (Predicted): ~2.6 – 2.9
-
Note: The parent 7-aminoindazole has a LogP of ~1.2. Each bromine adds ~0.7–0.8 units.
-
-
Solubility Profile:
-
Water: Insoluble (< 0.1 mg/mL) at neutral pH.
-
DMSO: Soluble (> 50 mg/mL). Recommended vehicle for stock solutions.
-
Methanol/Ethanol: Moderately soluble.
-
Acidic Media (0.1 M HCl): Solubility increases due to protonation of the N2 nitrogen, though the electron-withdrawing bromines reduce basicity.
-
Ionization (pKa)
The molecule possesses three ionizable centers, but the halogenation shifts their values significantly from standard heterocycles.
-
Indazole NH (N1): pKa ~13.5 (Acidic). The electron-withdrawing Br atoms stabilize the anion, making it slightly more acidic than unsubstituted indazole (pKa 13.9).
-
Indazole Nitrogen (N2): pKa < 1.0 (Basic). The basicity is drastically reduced by the inductive effect of the C3-Br.
-
Aniline Nitrogen (N7): pKa ~2.5 (Basic). The 5-Br substituent exerts a long-range inductive pull, reducing the lone pair availability compared to typical anilines (pKa ~4.6).
Implication: In physiological buffers (pH 7.4), the molecule remains neutral. This maximizes membrane permeability but necessitates co-solvents (e.g., DMSO, cyclodextrins) for biological assays.
Synthetic Utility & Workflow
For researchers aiming to synthesize this compound or use it as a starting material, the following logic applies. The synthesis typically proceeds via electrophilic bromination of a 7-nitro or 7-amino precursor.
Synthetic Protocol (Recommended Route)
A robust route involves the bromination of 1H-indazol-7-amine using N-bromosuccinimide (NBS).
-
Starting Material: 1H-indazol-7-amine (Commercial or via reduction of 7-nitroindazole).
-
Bromination: Treat with 2.2 equivalents of NBS in DMF at 0°C to RT.
Figure 2: Synthetic workflow from commercially available precursors to the target scaffold.
Experimental Protocols & Handling
Stock Solution Preparation (20 mM)
Due to its hydrophobicity, improper solubilization can lead to "crash-out" in aqueous buffers.
-
Weigh 5.82 mg of 3,5-Dibromo-1H-indazol-7-amine.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds. Sonicate for 5 minutes if residual solids persist.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles which promote oxidation of the 7-amine.
Quality Control: NMR Signature
To validate identity, look for the following 1H-NMR signals (DMSO-d6):
-
Absence of the C3 proton (typically a singlet ~8.0 ppm in unsubstituted indazoles).
-
Aromatic Region: Two singlets (or meta-coupled doublets, J ~1.5 Hz) representing H4 and H6.
-
H4: ~7.6 ppm (Deshielded by C3-Br and C5-Br).
-
H6: ~7.2 ppm (Upfield relative to H4 due to ortho-amine).
-
-
Amine: Broad singlet ~5.5–6.5 ppm (Exchangeable with D2O).
-
Indazole NH: Broad singlet ~13.0–13.5 ppm.
Safety & Handling
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Precaution: The aniline moiety can oxidize to form azo/nitroso species. Handle under inert atmosphere (Argon/Nitrogen) when in solution for extended periods.
References
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PubChem. Compound Summary for CID 57345825: 7-Bromo-1H-indazol-3-amine (Analogous Scaffold Data). National Library of Medicine (US). [Link]
-
Gupton, B. F., et al. (2024).[3] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3] Molecules, 29(11), 2705. [Link]
-
Lier, F., et al. (2018).[4] Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Beilstein Journal of Organic Chemistry, 14, 668–674. [Link]
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3,5-Dibromo-1H-indazol-7-amine structural analysis and characterization
An In-Depth Technical Guide to 3,5-Dibromo-1H-indazol-7-amine: Structural Analysis and Characterization
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of 3,5-Dibromo-1H-indazol-7-amine, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document outlines plausible synthetic strategies, details a multi-technique approach for unambiguous structural elucidation and characterization, and discusses the potential applications of this molecule as a versatile building block in the development of novel therapeutics. The methodologies described herein are grounded in established analytical principles, providing researchers with a robust framework for their own investigations.
Molecular Overview and Physicochemical Properties
3,5-Dibromo-1H-indazol-7-amine is a poly-substituted indazole derivative. The core indazole structure, a bicyclic aromatic system with two nitrogen atoms, imparts significant biological relevance.[2] The molecule's functionality is further defined by three key substituents:
-
Two Bromine Atoms (Positions 3 and 5): These heavy halogens significantly increase the molecule's molecular weight and lipophilicity. They also serve as valuable synthetic handles for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
An Amine Group (Position 7): The primary amine at the 7-position acts as a hydrogen bond donor and a nucleophilic center, making it a critical site for derivatization to modulate solubility, target binding, and pharmacokinetic properties.[3]
A summary of its computed physicochemical properties, based on closely related structures like 3-Amino-5-bromo-1H-indazole, is presented below.[4]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₅Br₂N₃ | Defines the elemental composition. |
| Molecular Weight | 294.95 g/mol | Influences diffusion and membrane permeability. |
| XLogP3 | ~2.5-3.0 | Predicts lipophilicity, impacting solubility and cell penetration. |
| Hydrogen Bond Donors | 2 (Amine -NH₂, Indazole -NH) | Governs interactions with biological targets and water solubility. |
| Hydrogen Bond Acceptors | 2 (Indazole Nitrogens) | Provides sites for specific binding interactions with macromolecules. |
Proposed Synthesis Pathway
A proposed two-step synthetic workflow is illustrated below. This approach leverages regioselective bromination followed by a well-established heterocycle formation reaction.[6]
Caption: Proposed synthesis of 3,5-Dibromo-1H-indazol-7-amine.
Protocol Justification:
-
Starting Material Selection: A 2-fluoro-6-aminobenzonitrile derivative is an ideal precursor. The fluorine atom activates the nitrile group for nucleophilic attack, and the amino group directs the cyclization.
-
Regioselective Bromination: The positions ortho and para to the activating amino group are susceptible to electrophilic bromination. Using a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) in an acidic medium can achieve the desired dibromination.
-
Indazole Ring Formation: The reaction of a 2-halobenzonitrile with hydrazine is a classic and high-yielding method for constructing the 3-aminoindazole core.[5] Refluxing with hydrazine hydrate facilitates the displacement of the fluorine atom and subsequent intramolecular cyclization to form the stable indazole ring system.
Comprehensive Structural Characterization
Confirming the identity and purity of the target compound requires a multi-faceted analytical approach. Each technique provides complementary pieces of structural information, leading to an unambiguous assignment.
Caption: Integrated workflow for the characterization of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal signals for the aromatic protons and the labile amine and indazole N-H protons. The aromatic region should display two distinct signals corresponding to the protons at the C4 and C6 positions of the indazole ring. The chemical shifts are influenced by the electron-donating amine group and the electron-withdrawing bromine atoms. The N-H protons of both the primary amine and the indazole ring will likely appear as broad singlets.[7]
-
Self-Validation Protocol (D₂O Exchange): To unequivocally identify the N-H signals, a deuterium exchange experiment is performed. A few drops of D₂O are added to the NMR sample, and the spectrum is re-acquired. The signals corresponding to the -NH₂ and -NH protons will disappear due to the exchange with deuterium, confirming their assignment.[7]
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbon atoms directly attached to the bromine atoms (C3 and C5) will be significantly shifted, while the carbon attached to the amino group (C7) will also show a characteristic shift.[8]
| Signal Source | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Key Features |
| Aromatic C-H | 6.5 - 8.0 | 110 - 140 | Two distinct signals, likely doublets. |
| Indazole N-H | 10.0 - 13.0 (broad) | N/A | Broad singlet, disappears with D₂O. |
| Amine N-H₂ | 4.0 - 6.0 (broad) | N/A | Broad singlet, disappears with D₂O. |
| C-Br | N/A | ~100 - 120 | Two signals for C3 and C5. |
| C-NH₂ | N/A | ~140 - 150 | Signal for C7. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a characteristic fingerprint based on molecular vibrations.
-
Causality of Signal: The presence of a primary amine (-NH₂) and a secondary amine moiety (the indazole N-H) gives rise to distinct stretching vibrations in the high-wavenumber region.[9]
| Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine -NH₂) | 3450 - 3250 (two bands) | Medium, Sharp |
| N-H Stretch (Indazole -NH) | ~3200 | Medium, Broad |
| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-N Stretch | 1335 - 1250 | Medium-Strong |
| C-Br Stretch | 680 - 515 | Strong |
Protocol Note: The sample can be analyzed as a solid using KBr pellet or Attenuated Total Reflectance (ATR) techniques. The presence of two distinct, sharp peaks between 3450 and 3250 cm⁻¹ is a strong indicator of a primary amine.[10]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the elemental composition and fragmentation of the molecule.
-
Trustworthiness of Data: For 3,5-Dibromo-1H-indazol-7-amine, the most telling feature will be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two abundant isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). The presence of two bromine atoms will result in a characteristic triplet of peaks:
-
M⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms.
-
-
The relative intensity ratio of these peaks will be approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) can further be used to confirm the exact molecular formula by providing a highly accurate mass measurement.[11]
Applications and Future Directions in Drug Discovery
The 3,5-Dibromo-1H-indazol-7-amine scaffold is a highly valuable starting point for medicinal chemistry campaigns. The indazole core is a known hinge-binding motif for many protein kinases, and derivatives have shown a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[3][12]
-
Kinase Inhibitor Development: The 7-amino group can be acylated or coupled with various side chains to explore interactions with the solvent-exposed regions of kinase active sites.[13]
-
Fragment-Based Drug Discovery (FBDD): This molecule can serve as a "fragment" for screening against biological targets. The bromine atoms provide vectors for synthetic elaboration to grow the fragment into a more potent lead compound.
-
Scaffold for Combinatorial Chemistry: The differential reactivity of the bromine atoms and the amino group allows for selective, stepwise functionalization, enabling the rapid generation of diverse chemical libraries for high-throughput screening.
Conclusion
3,5-Dibromo-1H-indazol-7-amine represents a strategically important chemical entity for drug discovery and development. This guide has provided a framework for its logical synthesis and a detailed, self-validating protocol for its complete structural characterization using orthogonal analytical techniques. The combination of NMR, IR, and MS provides an unassailable confirmation of its structure. The insights into its chemical properties and potential applications underscore its utility as a versatile intermediate for creating next-generation therapeutics.
References
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Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC - NIH. (2024-04-23). Available at: [Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Available at: [Link]
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3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910 - PubChem. (n.d.). Available at: [Link]
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7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (n.d.). Available at: [Link]
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3-bromo-1H-indazol-7-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (2025-02-05). Available at: [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. (n.d.). Available at: [Link]
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Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][1][14]thiazole] Crystal - Science Alert. (n.d.). Available at: [Link]
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Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024-06-03). Available at: [Link]
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Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives - PubMed. (n.d.). Available at: [Link]
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Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials - MDPI. (2022-01-04). Available at: [Link]
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Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. (n.d.). Available at: [Link]
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Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters. (n.d.). Available at: [Link]
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Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - Semantic Scholar. (2023-05-12). Available at: [Link]
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Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging - PMC. (n.d.). Available at: [Link]
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Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods - MDPI. (2024-03-28). Available at: [Link]
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024-03-24). Available at: [Link]
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Spectroscopic and in silico study on the conversion of N,N'-disubstituted hydrazone derivatives of 5-nitrobenzimidazole-2-thione into anion and radical anion products: Implications in hepatotoxicity - PubMed. (2020-03-19). Available at: [Link]
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Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. (n.d.). Available at: [Link]
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Infrared Spectroscopy - CDN. (n.d.). Available at: [Link]
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Technical Guide: A Framework for Determining the Comprehensive Solubility Profile of 3,5-Dibromo-1H-indazol-7-amine
Abstract
The aqueous and organic solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that governs its behavior from early in vitro assays to final in vivo bioavailability.[1][2][3] Compounds with poor solubility often present significant challenges, leading to unreliable screening data, complex formulation requirements, and a higher risk of failure in clinical development.[4] This technical guide presents a comprehensive framework for the systematic determination of the solubility profile of 3,5-Dibromo-1H-indazol-7-amine , a substituted indazole of interest in medicinal chemistry. As direct public data on this specific compound is limited, this document provides the theoretical underpinnings and validated experimental protocols necessary for researchers to generate a robust and reliable solubility dataset. We detail industry-standard methodologies for both kinetic and thermodynamic solubility assessment, explain the causal relationships between molecular structure and solubility, and provide templates for rigorous data collection and interpretation.
Introduction: The Imperative of Solubility in Drug Development
Solubility, the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[1] For an orally administered drug, it must first dissolve in the fluids of the gastrointestinal (GI) tract to be absorbed into systemic circulation.[1][5] Therefore, low aqueous solubility can be a primary bottleneck, leading to poor absorption and insufficient bioavailability, regardless of the compound's intrinsic potency.[3][4]
The significance of solubility extends across the entire drug discovery and development pipeline:
-
Early Discovery: In high-throughput screening (HTS), compounds precipitating in assay buffers can lead to false positives or negatives, making structure-activity relationship (SAR) data unreliable.[4][6]
-
Lead Optimization: A thorough understanding of solubility guides medicinal chemists in modifying structures to improve physicochemical properties without sacrificing pharmacological activity.
-
Preclinical Development: Solubility data in various biorelevant media (e.g., simulated gastric and intestinal fluids) is essential for interpreting pharmacokinetic (PK) data and predicting in vivo performance.[7]
-
Formulation: Developing a viable dosage form, whether a tablet, capsule, or parenteral solution, is fundamentally dependent on the API's solubility characteristics.[3]
This guide provides the necessary protocols to thoroughly characterize 3,5-Dibromo-1H-indazol-7-amine, enabling informed, data-driven decisions at every stage of research.
Physicochemical Profile of 3,5-Dibromo-1H-indazol-7-amine
Understanding the molecular structure is the first step in predicting solubility behavior based on the principle that "like dissolves like."[8][9][10] Polar molecules tend to dissolve in polar solvents, and nonpolar molecules in nonpolar solvents.[9][10]
Chemical Structure:
(Figure 1: Chemical structure of 3,5-Dibromo-1H-indazol-7-amine)
The key structural features influencing its solubility are:
-
Indazole Core: A bicyclic aromatic system that is relatively planar and hydrophobic. The N-H group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors.
-
Amino Group (-NH₂): A primary amine at the 7-position. This group is basic and can be protonated (forming -NH₃⁺) in acidic conditions. It is a strong hydrogen bond donor and acceptor, which typically enhances aqueous solubility.
-
Bromo Groups (-Br): Two bromine atoms at the 3- and 5-positions. These are large, hydrophobic, and electron-withdrawing substituents that significantly increase the molecule's lipophilicity and molecular weight, which is expected to decrease its solubility in aqueous media.
The interplay between the polar amine/indazole functionalities and the nonpolar dibrominated aromatic system will dictate the compound's overall solubility profile.
Table 1: Known and Predicted Physicochemical Properties
| Property | Value / Prediction | Rationale / Source |
|---|---|---|
| Molecular Formula | C₇H₅Br₂N₃ | Derived from chemical name. |
| Molecular Weight | 290.95 g/mol | Calculated from formula. |
| Predicted LogP | > 3.0 | The presence of two bromine atoms significantly increases lipophilicity compared to unsubstituted 1H-indazol-5-amine (LogP ≈ 1.5).[11] A related isomer, 3-bromo-1H-indazol-5-amine, has a calculated XLogP3 of 1.9.[12] The second bromine atom will further increase this value. |
| Predicted pKa (Basic) | 2.0 - 4.0 | The 7-amino group is expected to be a weak base. Aromatic amines are typically less basic than aliphatic amines due to resonance delocalization. |
| Predicted pKa (Acidic) | 8.0 - 10.0 | The N-H proton of the indazole ring is weakly acidic and can be deprotonated under strongly basic conditions. |
| General Solubility Class | Likely Poorly Soluble | The high molecular weight and high predicted LogP suggest that the compound will have low aqueous solubility, potentially classifying it as a BCS Class II or IV agent.[13][14] |
Theoretical Framework for Solubility Assessment
A complete solubility profile requires distinguishing between two key measurements: kinetic and thermodynamic solubility.
-
Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous buffer.[6][15][16] It is not a true equilibrium value but is invaluable in early discovery for ranking compounds and flagging potential issues.[16][17] The process mimics how compounds are often handled in biological assays.[17]
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured by equilibrating an excess of the solid compound in a solvent over an extended period (e.g., 16-72 hours) until the concentration of the dissolved drug in the supernatant becomes constant.[7][17] This "gold standard" measurement is crucial for preclinical and formulation development and is the value used for Biopharmaceutics Classification System (BCS) determination.[13][18]
The diagram below illustrates how the intrinsic properties of 3,5-Dibromo-1H-indazol-7-amine guide the experimental approach to determining its solubility.
Caption: Relationship between molecular properties and experimental solubility assessment.
Standardized Protocols for Solubility Determination
Adherence to validated, self-consistent protocols is paramount for generating trustworthy data. The following sections describe the step-by-step methodologies for characterizing 3,5-Dibromo-1H-indazol-7-amine.
Protocol: Kinetic Solubility Assay
This method is designed for rapid assessment and is suitable for comparing multiple compounds or conditions.
Objective: To determine the concentration at which 3,5-Dibromo-1H-indazol-7-amine precipitates from an aqueous buffer when added from a DMSO stock solution.
Materials:
-
3,5-Dibromo-1H-indazol-7-amine
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplates (polypropylene for compound storage, filter plates for separation)
-
Plate shaker
-
Plate reader (Nephelometry) or HPLC-UV/LC-MS/MS system
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3,5-Dibromo-1H-indazol-7-amine in 100% DMSO.
-
Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to ~0.01 mM).
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well on a new plate containing a larger, fixed volume of aqueous buffer (e.g., 198 µL). This results in a final DMSO concentration of 1%, which is critical to control.
-
Incubation: Seal the plate and shake at room temperature (or 37°C) for a defined period, typically 2 hours.[6][15]
-
Precipitate Detection:
-
Nephelometry (Turbidity): Measure the light scattering in each well using a plate reader. The concentration at which the signal significantly increases above the baseline indicates precipitation.
-
Filtration/Quantification: Alternatively, filter the solutions through a 96-well filter plate. Analyze the concentration of the compound remaining in the filtrate using a calibrated HPLC-UV or LC-MS/MS method.[7]
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains fully dissolved.
Protocol: Thermodynamic (Equilibrium) Solubility Assay
This method determines the true solubility and is required for regulatory purposes like BCS classification.
Objective: To determine the equilibrium concentration of 3,5-Dibromo-1H-indazol-7-amine in various solvents after prolonged incubation with an excess of solid material.
Materials:
-
3,5-Dibromo-1H-indazol-7-amine (solid powder)
-
Solvents:
-
Glass vials with screw caps
-
Constant temperature shaker/incubator (set to 37 ± 1°C for aqueous studies).[13][19]
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Calibrated HPLC-UV or LC-MS/MS system
Caption: Workflow for Thermodynamic (Equilibrium) Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of solid 3,5-Dibromo-1H-indazol-7-amine (e.g., 2-5 mg) to a glass vial containing a known volume of the desired solvent (e.g., 1 mL). The amount should be sufficient to ensure solid remains undissolved at equilibrium.
-
Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (37°C for aqueous buffers, room temperature for organic solvents). Agitate for an extended period.
-
Sampling: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours).[19] Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <10%).[19]
-
Phase Separation: After the final time point, separate the undissolved solid from the saturated solution. This can be done by centrifuging the vial at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically compatible syringe filter (e.g., PTFE).
-
Quantification: Prepare a calibration curve for 3,5-Dibromo-1H-indazol-7-amine. Accurately dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV or LC-MS/MS method.
-
Reporting: Report the final, stable concentration as the thermodynamic solubility in mg/mL or µM. The pH of the aqueous samples should be measured and reported post-equilibration.[19]
Data Presentation and Interpretation
All experimental solubility data for 3,5-Dibromo-1H-indazol-7-amine should be meticulously recorded in a structured format to allow for easy comparison and analysis.
Table 2: Template for Experimental Solubility Data of 3,5-Dibromo-1H-indazol-7-amine
| Solvent System | Temp (°C) | Method | Solubility (µg/mL) | Solubility (µM) | Observations |
|---|---|---|---|---|---|
| Aqueous Buffers | |||||
| pH 1.2 (0.1 N HCl) | 37 | Thermodynamic | Experimental Value | Calculated Value | e.g., Clear solution |
| pH 4.5 (Acetate) | 37 | Thermodynamic | Experimental Value | Calculated Value | |
| pH 6.8 (Phosphate) | 37 | Thermodynamic | Experimental Value | Calculated Value | |
| pH 7.4 (PBS) | 37 | Thermodynamic | Experimental Value | Calculated Value | |
| pH 7.4 (PBS) | 37 | Kinetic | Experimental Value | Calculated Value | |
| Biorelevant Media | |||||
| Sim. Gastric Fluid (SGF) | 37 | Thermodynamic | Experimental Value | Calculated Value | |
| Sim. Intestinal Fluid (SIF) | 37 | Thermodynamic | Experimental Value | Calculated Value | |
| Organic Solvents | |||||
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | Experimental Value | Calculated Value | |
| Ethanol (EtOH) | 25 | Thermodynamic | Experimental Value | Calculated Value | |
| Methanol (MeOH) | 25 | Thermodynamic | Experimental Value | Calculated Value | |
| Acetonitrile (ACN) | 25 | Thermodynamic | Experimental Value | Calculated Value |
| Tetrahydrofuran (THF) | 25 | Thermodynamic | Experimental Value | Calculated Value | |
Interpretation:
-
pH-Solubility Profile: The data from aqueous buffers will reveal the compound's behavior in different pH environments. Solubility is expected to be higher at pH 1.2 (due to protonation of the 7-amino group) and potentially at very high pH (due to deprotonation of the indazole N-H) compared to the neutral pH range.
-
BCS Classification: According to ICH guidelines, a drug is "highly soluble" if its highest therapeutic dose dissolves in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[13][14][18] The thermodynamic solubility data will allow for the classification of 3,5-Dibromo-1H-indazol-7-amine within this system, which is crucial for determining if a biowaiver for in vivo bioequivalence studies is possible.[20]
-
Solvent Selection: Data from organic solvents will guide chemists in selecting appropriate systems for reactions, purification, and analytical method development.
Conclusion
References
-
Chemsrc.com. (2025, February 5). 3-bromo-1H-indazol-7-amine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5645.
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
-
PubChem. (n.d.). 3-bromo-1H-indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). ICH Harmonised Guideline M9: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
-
European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
- Iacob, B. C., Zgârcea, M. D., & Ledeți, A. (2020). The Importance of Solubility for New Drug Molecules. Revista de Chimie, 71(4), 213-219.
-
Journal of Medical Pharmaceutical and Allied Sciences. (2019). Importance of Solubility and Solubility Enhancement Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, July 15). Solubility and Molecular Structure. Retrieved from [Link]
- Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS J, 23(3), 57.
-
World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient within the Biopharmaceutics Classification System. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromo-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]
- Pal, A., & Troe, J. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(23), 12893-12933.
-
The Organic Chemistry Tutor. (2021, February 12). Predicting the solubility of organic molecules. YouTube. Retrieved from [Link]
-
ECA Academy. (2018, July 31). ICH M9 Guideline on BCS-based Biowaivers. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Retrieved from [Link]
-
Slideshare. (n.d.). Solubility and its Importance. Retrieved from [Link]
-
Bodechon, B. (2024, March 19). Predicting Products with Solubility Rules Made Easy. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
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Technical Guide: Biological Potential & Application of 3,5-Dibromo-1H-indazol-7-amine
[1][2]
Part 1: Executive Summary
3,5-Dibromo-1H-indazol-7-amine is a halogenated heterocyclic scaffold belonging to the indazole class.[1][2][3] While primarily utilized as an advanced intermediate in organic synthesis, its structural features render it a potent privileged structure for interrogating the ATP-binding pockets of protein kinases.[1]
The molecule combines three critical medicinal chemistry elements:
-
Indazole Core: A planar bicycle that mimics the adenine ring of ATP.[1]
-
3,5-Dibromo Substitution: Provides high lipophilicity and specific halogen-bonding capabilities, enabling tight binding in hydrophobic pockets (e.g., Gatekeeper regions).[1]
-
7-Amine Handle: A strategic position for derivatization to improve solubility or to form critical hydrogen bonds with the kinase hinge region.[1][2]
Primary Biological Utility:
Part 2: Structural Basis of Biological Activity (SAR)
The biological activity of 3,5-Dibromo-1H-indazol-7-amine is dictated by its ability to satisfy the geometric and electronic requirements of enzyme active sites.[1][2]
The "Adenine Mimic" Hypothesis
Most kinase inhibitors function by competing with ATP.[1] The indazole core serves as a bioisostere for the purine ring of ATP.[1]
-
N1/N2 Nitrogens: The N1-H usually acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase "hinge" region (e.g., Glu81 in CDK2).[1]
-
N2 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) to backbone amides.[1]
The Role of Bromine (Halogen Bonding)
The 3,5-dibromo motif is not merely a space-filler.[1]
-
C3-Bromine: Often occupies the hydrophobic back-pocket (Gatekeeper residue vicinity).[1][2] It can form a "halogen bond" (sigma-hole interaction) with backbone carbonyls or sulfurs (e.g., Met gatekeepers).[1]
-
C5-Bromine: Extends into the solvent-exposed region or a secondary hydrophobic pocket, increasing ligand efficiency (LE).[1]
-
Comparison: This mimics the activity of TBB (4,5,6,7-tetrabromo-1H-benzotriazole) , a classic Casein Kinase 2 (CK2) inhibitor, but with a more functionalizable 7-amine group.
The 7-Amine Vector
The amino group at position 7 is unique compared to common 3,5-disubstituted indazoles.[1]
-
Direct Interaction: Can form water-mediated H-bonds to the sugar-pocket residues.[1][2]
-
Synthetic Handle: Allows for the attachment of solubilizing tails (e.g., piperazines) to convert the "fragment" into a "lead" with drug-like properties (Lipinski compliance).[1]
Visualizing the Pharmacophore
The following diagram illustrates the theoretical binding mode of the scaffold within a generic kinase ATP pocket.
[1][2]
Part 3: Experimental Applications & Protocols
For researchers utilizing this compound, the following protocols ensure data integrity and reproducibility.
Chemical Synthesis Validation
Before biological testing, the purity of the scaffold must be verified, as oxidation of the amine can lead to azo-dimers that produce false positives in assays (PAINS).
-
Purity Check: HPLC-MS (ESI+). Expect [M+H]+ peaks at ~290, 292, 294 (1:2:1 isotopic pattern for Br2).
-
Storage: Store at -20°C under Argon. Amine oxidation is accelerated by light.[1]
In Vitro Kinase Assay (CK2 Focus)
This protocol measures the IC50 of the compound against Casein Kinase 2, a likely target given the bromination pattern.[1]
Reagents:
Protocol Steps:
-
Preparation: Dissolve 3,5-Dibromo-1H-indazol-7-amine in 100% DMSO to 10 mM stock.
-
Dilution: Prepare 10-point serial dilutions (1:3) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).[1]
-
Reaction:
-
Mix 5 µL diluted compound + 5 µL Enzyme (2 nM final).
-
Incubate 10 min at RT.
-
Add 10 µL Substrate/ATP mix (50 µM peptide, 10 µM ATP final).[1]
-
-
Incubation: 60 min at 30°C.
-
Termination: Add 20 µL ADP-Glo Reagent (if using luminescence).
-
Detection: Read Luminescence (RLU).
-
Analysis: Fit data to Sigmoidal Dose-Response equation (Variable Slope).
Data Interpretation:
-
IC50 < 1 µM: Potent "Hit".[1] Proceed to selectivity profiling.[1]
-
IC50 1-10 µM: Moderate binder.[1][2] Requires structural optimization (likely at the 7-amine).[1]
-
IC50 > 10 µM: Weak binder.[1]
Cell Viability Assay (MTS/MTT)
To determine if the kinase inhibition translates to cellular phenotypes (e.g., in Jurkat or HeLa cells).[1]
Workflow Diagram:
Part 4: Therapeutic Implications[2][4]
Oncology
The 3,5-dibromoindazole core is structurally homologous to CX-4945 (Silmitasertib) derivatives, which are CK2 inhibitors currently in clinical trials for cholangiocarcinoma and medulloblastoma.[1]
-
Mechanism: Inhibition of CK2 prevents the phosphorylation of Akt (Ser129) and PTEN, destabilizing the PI3K/Akt/mTOR survival pathway.[1]
-
Application: Researchers can use 3,5-Dibromo-1H-indazol-7-amine as a starting block to synthesize "Type I" kinase inhibitors by acylating the 7-amine with solubilizing heterocycles.[1][2]
Antimicrobial (Bacterial Topoisomerase)
Amino-indazoles are emerging scaffolds for inhibiting DNA Gyrase B (GyrB).[1]
-
Mechanism: The indazole binds to the ATP pocket of the GyrB subunit.[1]
-
Relevance: The 3,5-dibromo substitution pattern provides the necessary hydrophobicity to displace the "ordered water" network in the bacterial ATP pocket, potentially offering activity against MRSA strains.
Part 5: Data Summary & Reference Values[2]
While specific biological data for the unmodified 3,5-Dibromo-1H-indazol-7-amine is proprietary or sparse in public databases, the following table summarizes the predicted activity based on high-confidence structural analogs (e.g., 3,5-dibromo-1H-indazole and TBB).
| Target | Predicted IC50 Range | Mechanism | Rationale for Activity |
| CK2 (Casein Kinase 2) | 0.5 - 5.0 µM | ATP-Competitive | 3,5-Br mimics TBB/DMAT halogen bonding.[1][2] |
| DYRK1A | 1.0 - 10 µM | ATP-Competitive | Planar heterocycle fits DYRK1A narrow pocket.[1][2] |
| PIM1 Kinase | 5.0 - 20 µM | ATP-Competitive | Hinge binding via Indazole N1/N2.[1][2] |
| CDK2/Cyclin A | > 50 µM | Weak/Inactive | Lacks specific side-chains for CDK selectivity.[1][2] |
References
-
Pagano, M. A., et al. "Tetrabromobenzotriazole (TBB) and related compounds: a new class of specific inhibitors of casein kinase-2."[1] Biochemical Journal, 2004.[1] Link
-
Battistutta, R. "Structural bases of protein kinase CK2 inhibition by ATP-competitive inhibitors."[1] Cellular and Molecular Life Sciences, 2009.[1] Link
-
PubChem Compound Summary. "3-Amino-5-bromo-1H-indazole" (Analogous Structure). National Center for Biotechnology Information.[1] Link[1]
-
Lien, F., et al. "Structure-Activity Relationship Analysis of Indazole Derivatives as IDO1 Inhibitors."[1][4] Bioorganic & Medicinal Chemistry, 2016.[1][4][5] Link
-
Modi, S. J., et al. "Indazole scaffold: A review of its medicinal importance."[1] Journal of Pharmacy and Bioallied Sciences, 2019.[1] Link
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- 3. 3,5-DibroMo-1H-индазол-7-амин | 316810-94-3 [chemicalbook.com]
- 4. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-1H-indazol-7-amine
Abstract: This guide provides comprehensive safety and handling protocols for 3,5-Dibromo-1H-indazol-7-amine, a crucial intermediate in pharmaceutical research and drug development. Designed for researchers, chemists, and laboratory professionals, this document synthesizes critical data from authoritative sources and structurally analogous compounds to establish best practices. It covers chemical and physical properties, hazard identification, exposure controls, emergency procedures, and disposal considerations. The protocols herein are designed to be self-validating systems, ensuring the highest degree of safety and scientific integrity in the laboratory.
Compound Identification and Physicochemical Properties
3,5-Dibromo-1H-indazol-7-amine is a halogenated heterocyclic compound. The presence of two bromine atoms on the indazole ring, coupled with an amine group, defines its reactivity and dictates the necessary handling precautions. While comprehensive experimental data for this specific molecule is not fully available, its properties can be reliably inferred from its structure and data from close structural analogs.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3,5-dibromo-1H-indazol-7-amine | - |
| CAS Number | 316810-94-3 | [1] |
| Molecular Formula | C₇H₅Br₂N₃ | [1] |
| Molecular Weight | 290.94 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Storage Temperature | 2-8°C |[1] |
Table 2: Computed Physicochemical Data Data for structural isomers are provided for estimation purposes and should be treated as such.
| Property | Predicted Value | Source (Analog) |
|---|---|---|
| Density | 1.9 ± 0.1 g/cm³ | [2] (3-Bromo-1H-indazol-7-amine) |
| Flash Point | 214.7 ± 23.2 °C | [2] (3-Bromo-1H-indazol-7-amine) |
| XLogP3 | 1.9 | [3] (3-bromo-1H-indazol-5-amine) |
| Hydrogen Bond Donor Count | 2 | [4] (3-Amino-5-bromo-1H-indazole) |
| Hydrogen Bond Acceptor Count | 2 |[4] (3-Amino-5-bromo-1H-indazole) |
Hazard Identification and Toxicological Assessment
No dedicated toxicological studies for 3,5-Dibromo-1H-indazol-7-amine are publicly available. Therefore, a conservative hazard assessment is derived from GHS classifications of structurally similar bromo-indazoles. The primary hazards are associated with irritation, acute toxicity if swallowed, and potential respiratory effects.
Table 3: GHS Hazard Classification (Inferred from Analogs)
| Hazard Class | GHS Code | Description | Source (Analog) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [3][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][5] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[3][5] |
Analysis of Health Hazards
-
Oral Toxicity (H302): Ingestion of this compound may lead to harmful effects. This necessitates strict prohibitions on eating, drinking, or smoking in the laboratory and careful handling to prevent accidental ingestion.[6]
-
Skin Irritation (H315): The aromatic and halogenated nature of the molecule suggests it can cause significant skin irritation upon contact. This is a critical consideration for selecting appropriate personal protective equipment (PPE). Prolonged contact should be avoided, and any exposure must be addressed immediately.[6]
-
Eye Irritation (H319): As with many powdered chemical reagents, this compound is expected to be a severe eye irritant. Direct contact can cause redness, pain, and potential damage to the cornea. Eye protection is mandatory.[6]
-
Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound may irritate the respiratory tract, leading to coughing and shortness of breath. All handling of the solid material must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[6]
Laboratory Handling and Exposure Control
A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling 3,5-Dibromo-1H-indazol-7-amine.
Engineering Controls
-
Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound in its solid or dissolved state must be performed inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation exposure.[7]
-
Ventilation: The laboratory should be equipped with general ventilation systems that ensure a minimum of 6-12 air changes per hour to prevent the accumulation of vapors or dust.[8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and located near the workstation.[9]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn over the goggles during procedures with a higher risk of splashing or dust generation.[6]
-
Hand Protection: Wear chemical-resistant gloves. Given the brominated aromatic structure, nitrile gloves may offer sufficient protection for incidental contact, but heavier-duty gloves such as butyl rubber or Viton should be considered for prolonged handling or immersion. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.[10]
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure clothing fully covers the legs. Do not wear shorts or open-toed shoes in the laboratory.[8]
-
Respiratory Protection: If work must be performed outside of a fume hood (a scenario that should be strictly avoided), a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or P100) is required.
Safe Handling Workflow
The following diagram outlines the fundamental workflow for safely handling 3,5-Dibromo-1H-indazol-7-amine.
Caption: Standard workflow for handling 3,5-Dibromo-1H-indazol-7-amine.
Storage and Disposal
Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.
Storage Protocol
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[9] A dedicated storage temperature of 2-8°C is recommended.[1]
-
Atmosphere: Keep under an inert atmosphere (e.g., argon or nitrogen) if long-term stability is a concern, as aromatic amines can be sensitive to oxidation.[9]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides.[9] Do not store with combustible materials.[11]
-
Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate GHS hazard pictograms.
Disposal Protocol
-
Waste Classification: This material must be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[6]
-
Procedure:
-
Collect waste material, including any contaminated consumables (e.g., weigh paper, gloves, paper towels), in a designated, sealed, and properly labeled hazardous waste container.[12]
-
Do not mix with incompatible waste streams.
-
Store the waste container in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.[12]
-
Emergency Procedures: A Validated Response System
In the event of an emergency, a structured and rehearsed response is critical to minimizing harm.
First Aid Measures
The immediate response to an exposure is to remove the individual from the source of contamination and provide supportive care.
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[13][14]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[11][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[6][13]
Spill Response Protocol
For a minor spill contained within a chemical fume hood:
-
Alert: Alert personnel in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered to contain dust and vapors.
-
PPE: Don appropriate PPE, including double gloves and a face shield.
-
Contain & Absorb: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or soda ash.[11] Avoid raising dust. Do not use combustible absorbents like paper towels as the primary absorbent.[15]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials in the hazardous waste container.
-
Dispose: Seal the container and manage it as hazardous waste.
The following diagram illustrates the logical flow for responding to a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[16]
-
Hazards: While not combustible itself, bromine-containing compounds can produce poisonous and corrosive gases (e.g., hydrogen bromide, nitrogen oxides) in a fire.[11]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
References
-
Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. [Link]
-
UL Solutions. (2024). Safety Data Sheet. [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. [Link]
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thermal stability and degradation of 3,5-Dibromo-1H-indazol-7-amine
An In-depth Technical Guide to the Thermal Stability and Degradation of 3,5-Dibromo-1H-indazol-7-amine
Foreword
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents across oncology, inflammation, and virology.[1][2] The specific analogue, 3,5-Dibromo-1H-indazol-7-amine, presents a unique combination of reactive sites: a heterocyclic ring system, an aromatic amine, and two halogen substituents. For drug development professionals, a thorough understanding of a molecule's stability is not an academic exercise but a fundamental requirement for ensuring safety, efficacy, and quality. This guide provides a comprehensive framework for investigating the thermal stability and degradation pathways of 3,5-Dibromo-1H-indazol-7-amine, moving from foundational principles to detailed, actionable experimental protocols. The methodologies and insights presented herein are designed to empower researchers to anticipate liabilities, develop robust formulations, and build a comprehensive data package for regulatory submission.
Physicochemical Profile and Inherent Stability Considerations
Before embarking on experimental studies, a theoretical assessment of the molecule's structure is crucial for predicting potential stability liabilities. The structure of 3,5-Dibromo-1H-indazol-7-amine is characterized by an electron-rich pyrazole ring fused to a benzene ring, which is heavily substituted.
Table 1: Physicochemical Properties of 3,5-Dibromo-1H-indazol-7-amine
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [3][4] |
| Appearance | (Predicted) Off-white to light brown solid | N/A |
| XLogP3 | 1.9 | [3] |
| PSA (Polar Surface Area) | 54.7 Ų | [4] |
| Density | 1.9 ± 0.1 g/cm³ | [3] |
-
The Indazole Core: The indazole ring is generally stable but can be susceptible to oxidative degradation under harsh conditions.
-
C-Br Bonds: Carbon-bromine bonds on an aromatic system are relatively stable. However, they can be susceptible to cleavage under high thermal stress or photolytic conditions, potentially through radical mechanisms. Palladium-catalyzed reactions are known to readily cleave such bonds, indicating their potential as a reactive site.[5][6]
-
Amino Group (-NH₂): The 7-amino group is a primary site for oxidation, which can lead to the formation of colored degradants (nitroso, nitro, or polymeric impurities). Its basicity also makes it a reactive site for acid-base chemistry.
Core Thermal Stability Assessment
The primary evaluation of thermal stability involves determining the temperature at which the molecule begins to physically change or chemically decompose. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the principal techniques for this assessment.[7][8]
Thermogravimetric Analysis (TGA)
Expertise & Causality: TGA measures the change in mass of a sample as a function of temperature.[7] This is the most direct method for determining the onset temperature of thermal decomposition (Td), where significant mass loss begins. This information is critical for defining maximum processing temperatures during manufacturing (e.g., drying, milling) and for setting excursion limits for storage.
Protocol 2.1.1: TGA for Decomposition Temperature (Td) Determination
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate, indium).
-
Sample Preparation: Place 3-5 mg of 3,5-Dibromo-1H-indazol-7-amine into a clean, tared aluminum or platinum TGA pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) at a flow rate of 50 mL/min. An inert atmosphere is chosen to isolate thermal from oxidative degradation.
-
Temperature Program: Equilibrate at 30°C for 5 minutes, then ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.[7]
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition onset temperature (Td) is typically determined as the temperature at which 5% mass loss occurs.[7]
Caption: TGA Experimental Workflow.
Differential Scanning Calorimetry (DSC)
Expertise & Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] This technique is essential for identifying the melting point, which is a critical quality attribute. It can also reveal other thermally induced events such as polymorphic transitions, glass transitions, or exothermic decomposition events that would be missed by TGA.[10][11] An exothermic decomposition indicates a high-energy, potentially hazardous event.
Protocol 2.2.1: DSC for Melting Point and Thermal Events
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of 3,5-Dibromo-1H-indazol-7-amine into a hermetically sealed aluminum DSC pan. A sealed pan is used to contain any potential off-gassing and ensure accurate enthalpy measurements.
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 30°C, then ramp from 30°C to a temperature approximately 50°C above the expected melting point (or Td from TGA) at 10°C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature.
-
Melting Point (Tm): The temperature at the peak of the endothermic event.
-
Decomposition: A broad endotherm or a sharp exotherm following the melt can indicate decomposition.
-
Table 2: Representative Thermal Analysis Data
| Parameter | Typical Result | Interpretation |
| Melting Point (Tm) | ~180-220 °C (Hypothetical) | Sharp endotherm indicates a crystalline solid. |
| Decomposition (Td) | > 250 °C (Hypothetical) | Good thermal stability for typical pharmaceutical processing. |
| Decomposition Enthalpy | Exothermic (Hypothetical) | Indicates a potential runaway reaction risk at high temperatures. |
Forced Degradation (Stress Testing)
Expertise & Causality: Forced degradation studies are the cornerstone of stability assessment in drug development.[12][13] The objective is not to destroy the molecule completely but to induce a predictable level of degradation (typically 5-20%) to identify the likely degradation products and establish that the chosen analytical methods are "stability-indicating."[14] This means the method can separate the intact drug from its impurities and degradants.[15]
Caption: Predicted Degradation Pathways.
-
Debromination: The loss of a bromine atom is a likely outcome under photolytic or extreme thermal stress. This would result in species with molecular weights corresponding to the loss of one or two bromine atoms.
-
Oxidation: The 7-amino group is highly susceptible to oxidation, potentially forming nitroso (-N=O) derivatives, which can then dimerize, or further oxidize to nitro (-NO₂) groups. This is a common pathway for aromatic amines and often results in the formation of colored degradants. [16]* Ring Cleavage: While less common for the stable indazole core, extreme hydrolytic conditions (e.g., high temperature with strong acid or base) could lead to the cleavage of the pyrazole ring. [17] Protocol 4.1.1: Analytical Characterization Workflow
-
HPLC-UV: Develop a gradient reverse-phase HPLC method that separates the parent peak from all degradant peaks. A C18 column with a mobile phase of water/acetonitrile containing 0.1% formic acid is a common starting point.
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound at each time point to ensure no co-eluting impurities.
-
LC-MS Analysis: Analyze the stressed samples using LC-MS to obtain the mass-to-charge ratio (m/z) of each new peak. This provides the molecular weight of the degradants.
-
Mass Balance: Calculate the mass balance. The sum of the parent peak area and all degradant peak areas should remain constant relative to the time-zero sample, ensuring all significant degradants are accounted for.
-
Structural Elucidation: For significant degradants (>0.5%), isolation via preparative HPLC followed by characterization using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for definitive structural identification.
Conclusion and Recommendations for Drug Development
A comprehensive understanding of the thermal stability and degradation profile of 3,5-Dibromo-1H-indazol-7-amine is paramount for its successful development as a pharmaceutical agent. This guide outlines a systematic, science-driven approach to generating this critical knowledge.
Key Takeaways & Recommendations:
-
Thermal Stability: The compound is predicted to have good solid-state thermal stability, suitable for standard pharmaceutical processing. TGA and DSC are essential to confirm the exact decomposition temperature and identify any hazardous exothermic events.
-
Degradation Liabilities: The primary liabilities are likely oxidative and photolytic degradation, stemming from the 7-amino group and C-Br bonds.
-
Handling and Storage: Based on potential liabilities, 3,5-Dibromo-1H-indazol-7-amine should be stored protected from light in well-sealed containers. For solutions, purging with an inert gas like nitrogen or argon could mitigate oxidative degradation.
-
Formulation Strategy: Formulation development should focus on protecting the molecule from light and oxidative stress. The use of antioxidants and opaque or UV-protective packaging should be strongly considered. Excipient compatibility studies are crucial to ensure no components accelerate degradation.
By following the principles and protocols detailed in this guide, researchers can build a robust stability profile for 3,5-Dibromo-1H-indazol-7-amine, ensuring the development of a safe, stable, and effective final drug product.
References
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ResearchGate. Thermogravimetric analysis (TGA) curves of the imidazole derivatives. Available from: [Link]
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El-Gindy, A., et al. (2011). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. Available from: [Link]
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Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available from: [Link]
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ResearchGate. Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Available from: [Link]
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Nature. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Available from: [Link]
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ResearchGate. The Halogenation of Indazoles. Available from: [Link]
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ResearchGate. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
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National Institutes of Health. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Available from: [Link]
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ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]
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MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]
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Methodological & Application
The Strategic Application of 3,5-Dibromo-1H-indazol-7-amine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged Indazole Scaffold in Kinase Inhibition
The indazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved and investigational kinase inhibitors.[1] Its unique bicyclic structure, featuring a fused benzene and pyrazole ring, allows it to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[2] This interaction is a cornerstone of kinase inhibitor design, providing a stable anchor for the molecule and contributing significantly to its binding affinity and selectivity.[3] Several successful drugs, including the multi-kinase inhibitor Pazopanib, feature the indazole moiety, highlighting its importance in the development of targeted cancer therapies.[1]
This technical guide focuses on a particularly valuable, yet underexplored, building block: 3,5-Dibromo-1H-indazol-7-amine . This trifunctionalized scaffold offers medicinal chemists a powerful tool for rapidly generating diverse libraries of kinase inhibitors. The two bromine atoms at the C3 and C5 positions serve as versatile synthetic handles for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. The strategic placement of the amino group at the C7 position provides an additional point for modification or can play a crucial role in forming key interactions within the kinase active site. The differential reactivity of the two bromine atoms allows for a sequential and regiocontrolled functionalization, enabling the precise construction of complex molecular architectures.
The Rationale for Employing 3,5-Dibromo-1H-indazol-7-amine: A Gateway to Trisubstituted Kinase Inhibitors
The utility of 3,5-Dibromo-1H-indazol-7-amine lies in its capacity for sequential and regioselective functionalization, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the indazole core, a critical process in the optimization of kinase inhibitor potency and selectivity.
The bromine atom at the C3 position of the indazole ring is generally more reactive towards palladium-catalyzed cross-coupling reactions compared to the bromine at the C5 position. This difference in reactivity can be attributed to the electronic environment of the indazole ring system. This differential reactivity is the key to a controlled, stepwise synthesis.
This guide will provide detailed protocols for the sequential functionalization of 3,5-Dibromo-1H-indazol-7-amine, focusing on its application in the synthesis of inhibitors targeting key kinases in oncology and immunology, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAKs).
Experimental Protocols: A Step-by-Step Guide to Kinase Inhibitor Synthesis
The following protocols provide a representative workflow for the synthesis of a trisubstituted indazole-based kinase inhibitor from 3,5-Dibromo-1H-indazol-7-amine. The specific reagents and conditions can be adapted to generate a wide variety of analogs.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C3 Position
This protocol describes the selective introduction of an aryl or heteroaryl group at the more reactive C3 position of the indazole core.
Materials:
-
3,5-Dibromo-1H-indazol-7-amine
-
Aryl- or Heteroaryl-boronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 3,5-Dibromo-1H-indazol-7-amine (1.0 equivalent), the aryl- or heteroaryl-boronic acid (1.1 equivalents), and sodium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The reaction concentration is typically 0.1 M with respect to the starting indazole.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-5-bromo-1H-indazol-7-amine intermediate.
Causality Behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its good functional group tolerance.[4]
-
Base: Sodium carbonate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing degradation of sensitive functional groups.
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic and inorganic reagents and facilitates the reaction. Degassing the solvent is crucial to prevent oxidation of the palladium catalyst.
-
Temperature: Heating is necessary to drive the reaction to completion, particularly with less reactive boronic acids.
Protocol 2: Buchwald-Hartwig Amination at the C5 Position
This protocol describes the introduction of an amine at the C5 position of the 3-aryl-5-bromo-1H-indazol-7-amine intermediate.
Materials:
-
3-Aryl-5-bromo-1H-indazol-7-amine (from Protocol 1)
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add 3-Aryl-5-bromo-1H-indazol-7-amine (1.0 equivalent) and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equivalents) and Xantphos (0.04 equivalents) in anhydrous toluene or dioxane.
-
Add the catalyst solution to the reaction flask, followed by the amine (1.2 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 3,5,7-trisubstituted indazole kinase inhibitor.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for Buchwald-Hartwig amination. The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used to deprotonate the amine and facilitate the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Therefore, anhydrous solvents and inert atmosphere are essential.
Data Presentation: Representative Yields for Sequential Cross-Coupling
The following table summarizes typical yields for the sequential functionalization of 3,5-Dibromo-1H-indazol-7-amine based on the protocols described above.
| Step | Reaction Type | Position | Typical Yield Range |
| 1 | Suzuki-Miyaura Coupling | C3 | 60-85% |
| 2 | Buchwald-Hartwig Amination | C5 | 50-75% |
Yields are dependent on the specific coupling partners used.
Mandatory Visualizations
Diagram 1: Sequential Functionalization Workflow
Caption: IRAK4 signaling cascade and point of inhibition. [6][7]
Diagram 3: JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling pathway and point of inhibition. [8][9]
Conclusion
3,5-Dibromo-1H-indazol-7-amine is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its trifunctional nature, combined with the differential reactivity of the bromine substituents, allows for the efficient and controlled construction of complex, trisubstituted indazole scaffolds. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful synthetic intermediate in their quest for new and improved targeted therapies. The ability to systematically modify the C3, C5, and C7 positions enables a thorough exploration of structure-activity relationships, ultimately leading to the identification of potent and selective kinase inhibitors with therapeutic potential.
References
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-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
EldritchKnot. (2015). Signalling of IRAK4. Wikimedia Commons. [Link]
-
GeneCards. (n.d.). IRAK4 Gene - Interleukin 1 Receptor Associated Kinase 4. [Link]
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-
Lee, K. L., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521–5542. [Link]
-
Lin, Z., et al. (2020). Signaling pathway involving interleukin 1 associated receptor kinase 4 (IRAK4). ResearchGate. [Link]
-
Lion, J. (2024). JAK-STAT Signaling Pathway: Animated Explanation (4K). YouTube. [Link]
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Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. [Link]
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Liu, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]
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Nising, C. F., et al. (2017). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 22(10), 1692. [Link]
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O'Reilly, M., et al. (2016). Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 784–788. [Link]
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Patel, S. B., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 141, 325–336. [Link]
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ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]
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Saikia, P., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances, 5(29), 23210–23214. [Link]
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Sci-Hub. (n.d.). ChemInform Abstract: Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction under Microwave-Assisted Conditions. [Link]
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Seela, F., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10134-10147. [Link]
-
Singh, R., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(11), 1793–1817. [Link]
-
Surin, I., et al. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(9), 2977. [Link]
-
Tunoori, A. R., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(9), 4116–4124. [Link]
-
Vazquez, M. L., et al. (2021). A Comprehensive Overview of Globally Approved JAK Inhibitors. Journal of Medicinal Chemistry, 64(15), 10831–10863. [Link]
-
Wallace, O. B., et al. (2010). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organic Process Research & Development, 14(5), 966–987. [Link]
-
Wang, S., et al. (2012). Efficient Synthesis of 3-Aryl-1H-indazol-5-amine by Pd-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction under Microwave-Assisted Conditions. Synthetic Communications, 42(1), 111-122. [Link]
-
Wei, L., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4992. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Wikipedia. (n.d.). IRAK4. [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2022). Buchwald-Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
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YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. [Link]
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Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Preprints.org. [Link]
-
Zhang, Y., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ChemRxiv. [Link]
-
Zhao, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29555–29559. [Link]
-
Zuo, Z., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655. [Link]
-
JoVE. (2023). Video: The JAK-STAT Signaling Pathway. [Link]
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Application Note and Experimental Protocol: Regioselective N-Alkylation of 3,5-Dibromo-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The indazole scaffold is a privileged motif in medicinal chemistry, frequently appearing in a variety of therapeutic agents.[1] The strategic N-alkylation of indazoles is a critical step in the synthesis of numerous drug candidates, as the position of the alkyl group can significantly impact the molecule's biological activity and pharmacokinetic properties.[2] However, the N-alkylation of indazoles often presents a significant synthetic challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to mixtures of regioisomers.[3] This application note provides a detailed experimental protocol for the N-alkylation of 3,5-Dibromo-1H-indazol-7-amine, a versatile building block in drug discovery. We will explore strategies to achieve regioselective alkylation at either the N1 or N2 position, explaining the underlying chemical principles that govern the reaction's outcome.
Understanding the Regioselectivity of Indazole Alkylation
The regioselectivity of indazole alkylation is influenced by a combination of electronic and steric factors, as well as the reaction conditions employed.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5] However, the kinetic and thermodynamic control of the reaction can be manipulated to favor one regioisomer over the other.
In the case of 3,5-Dibromo-1H-indazol-7-amine, the electron-donating amino group at the C7 position is expected to increase the electron density of the pyrazole ring, potentially influencing the nucleophilicity of both N1 and N2. The bulky bromine atoms at C3 and C5 may also exert steric hindrance, further directing the approach of the alkylating agent.
Proposed Reaction Workflow
The general workflow for the N-alkylation of 3,5-Dibromo-1H-indazol-7-amine involves the deprotonation of the indazole NH with a suitable base, followed by the introduction of an alkylating agent. The choice of base, solvent, and reaction temperature are critical parameters for controlling the regioselectivity.
Caption: General workflow for the N-alkylation of 3,5-Dibromo-1H-indazol-7-amine.
Experimental Protocols
Materials and Equipment:
-
3,5-Dibromo-1H-indazol-7-amine
-
Anhydrous solvents (THF, DMF)
-
Bases (Sodium hydride (NaH), Potassium carbonate (K2CO3))
-
Alkylating agents (e.g., Iodomethane, Benzyl bromide)
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for product characterization
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
Protocol 1: N1-Selective Alkylation
This protocol aims to achieve N1-alkylation by employing conditions that favor the thermodynamically more stable product. The use of a strong, non-nucleophilic base like sodium hydride in a non-polar aprotic solvent such as THF is a common strategy for N1-selective indazole alkylation.[1][4]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3,5-Dibromo-1H-indazol-7-amine (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., iodomethane, 1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry to confirm the structure and regioselectivity. The regiochemistry can be unequivocally determined using 2D NMR techniques like HMBC, looking for correlations between the alkyl group protons and the indazole ring carbons.[1]
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the indazole. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A non-polar aprotic solvent that favors the formation of the N1-alkylated product.[1][4] |
| Temperature | 0 °C to Room Temperature | Allows for controlled deprotonation and subsequent alkylation. |
| Alkylating Agent | Alkyl halide (e.g., R-I, R-Br) | The reactivity of the halide will influence the reaction time (I > Br > Cl). |
Protocol 2: N2-Selective Alkylation
N2-alkylation can often be favored under conditions that are kinetically controlled or through alternative reaction pathways like the Mitsunobu reaction.[1] The use of a weaker base and a polar aprotic solvent can sometimes favor N2-alkylation.
Step-by-Step Methodology (using a carbonate base):
-
Reaction Setup: To a round-bottom flask, add 3,5-Dibromo-1H-indazol-7-amine (1.0 eq) and potassium carbonate (K2CO3, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF).
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with water and brine to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by column chromatography and characterize as described in Protocol 1.
| Parameter | Condition | Rationale |
| Base | Potassium Carbonate (K2CO3) | A weaker base that can favor kinetic control. |
| Solvent | Anhydrous Dimethylformamide (DMF) | A polar aprotic solvent that can influence the N1/N2 ratio. |
| Temperature | 60-80 °C | Increased temperature may be required to drive the reaction to completion with a weaker base. |
Alternative for N2-Alkylation: The Mitsunobu Reaction
The Mitsunobu reaction is a well-established method for the N-alkylation of azoles and often shows a preference for the N2 position of indazoles.[1]
Caption: Key components of the Mitsunobu reaction for N2-alkylation.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can consume the base and hydrolyze the alkylating agent. The reaction may require longer reaction times or higher temperatures.
-
Mixture of Regioisomers: The N1/N2 ratio can be sensitive to the reaction conditions. Careful control of temperature, solvent, and base is crucial. Purification by column chromatography may be necessary to separate the isomers.
-
No Reaction: The alkylating agent may not be reactive enough. Consider using a more reactive halide (iodide instead of bromide or chloride). The base may not be strong enough to deprotonate the indazole.
-
Protection of the Amino Group: In some cases, the 7-amino group may compete with the indazole nitrogens for alkylation. If this becomes a significant side reaction, protection of the amino group (e.g., as a Boc-carbamate) may be necessary prior to N-alkylation, followed by a deprotection step.
Conclusion
The N-alkylation of 3,5-Dibromo-1H-indazol-7-amine can be achieved with a degree of regiocontrol by careful selection of the reaction conditions. The protocols outlined in this application note provide a starting point for the synthesis of both N1- and N2-alkylated derivatives. Researchers should optimize these conditions for their specific alkylating agents and desired outcomes. Thorough characterization of the products is essential to confirm the regiochemistry of the alkylation.
References
-
Alam, M. S., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]
-
Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of organic chemistry, 71(14), 5392–5395. [Link]
-
University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]
-
National Institutes of Health. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. [Link]
-
Royal Society of Chemistry. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]
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- 5. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols for Suzuki Coupling Reactions with 3,5-Dibromo-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a detailed guide to performing Suzuki coupling reactions with 3,5-Dibromo-1H-indazol-7-amine, a key building block in the synthesis of diverse molecular entities with significant potential in medicinal chemistry. The protocols and insights presented herein are designed to be a practical resource for researchers in academic and industrial settings, offering a foundation for the successful synthesis of novel 3,5-disubstituted 7-aminoindazole derivatives.
Introduction: The Significance of Substituted Indazoles in Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with various biological targets. Consequently, indazole derivatives have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology, anti-inflammatory agents, and treatments for neurodegenerative diseases.[4][5] The 3,5-disubstituted 7-aminoindazole core, in particular, offers a valuable platform for generating libraries of compounds with diverse functionalities, making it a molecule of high interest in drug discovery programs.[6][7]
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[8] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal method for the derivatization of complex heterocyclic systems like 3,5-Dibromo-1H-indazol-7-amine.[8] This guide will delve into the practical aspects of employing this powerful reaction for the selective functionalization of this dibrominated indazole.
Understanding the Reactivity of 3,5-Dibromo-1H-indazol-7-amine
A key consideration when working with 3,5-Dibromo-1H-indazol-7-amine is the regioselectivity of the Suzuki coupling. The presence of two bromine atoms at positions 3 and 5, which possess different electronic environments, allows for the potential for selective mono-arylation or a double coupling to introduce two different aryl groups. Generally, in Suzuki couplings of dihalogenated heterocycles, the more electron-deficient position is more reactive towards oxidative addition of the palladium catalyst.[9] In the case of dibromoindazoles, the relative reactivity of the C3 and C5 positions can be influenced by factors such as the choice of catalyst, ligand, base, and solvent.[10][11] For instance, studies on similar dibromoheterocycles have shown that specific ligand and solvent combinations can favor coupling at one position over the other, enabling a degree of regiocontrol.[11] This application note will provide a protocol for a mono-arylation reaction, which is often the desired first step in a sequential functionalization strategy.
Experimental Protocol: Mono-Arylation of 3,5-Dibromo-1H-indazol-7-amine
This protocol is a representative procedure for the mono-arylation of 3,5-Dibromo-1H-indazol-7-amine with an arylboronic acid. The conditions are based on established methods for the Suzuki coupling of similar bromo-amino-heterocycles and may require optimization for specific substrates.[1][12]
Materials and Reagents
-
3,5-Dibromo-1H-indazol-7-amine
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Microwave synthesis vials
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
3,5-Dibromo-1H-indazol-7-amine is a halogenated aromatic amine and should be considered potentially hazardous.
-
Microwave reactions can generate high pressures. Use appropriate safety shields and follow the manufacturer's guidelines for the microwave reactor.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure
-
Reaction Setup: To a microwave synthesis vial equipped with a magnetic stir bar, add 3,5-Dibromo-1H-indazol-7-amine (1.0 eq.), the desired arylboronic acid (1.1 - 1.5 eq.), potassium phosphate tribasic (K₃PO₄, 2.0 - 3.0 eq.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and RuPhos (4-10 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, ensuring the final concentration of the indazole is around 0.1-0.2 M).
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes to ensure an inert atmosphere.
-
Microwave Irradiation: Place the vial in a microwave reactor and heat the reaction mixture to the desired temperature (typically 100-140 °C) for a specified time (30-90 minutes). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product(s). The regioselectivity of the reaction should be determined by NMR analysis of the purified product(s).
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the microwave-assisted Suzuki coupling of 3,5-Dibromo-1H-indazol-7-amine.
Data Presentation: Expected Outcomes and Regioselectivity
The regioselectivity of the mono-arylation is a critical aspect of this reaction. The following table provides a hypothetical summary of expected outcomes based on literature precedents for similar substrates. Actual results may vary depending on the specific arylboronic acid and optimized reaction conditions.
| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Major Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane/H₂O | 120 | 60 | 3-Phenyl-5-bromo-1H-indazol-7-amine | 70-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 120 | 3-(4-Methoxyphenyl)-5-bromo-1H-indazol-7-amine | 65-80 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 | 45 | 3-(3-Pyridyl)-5-bromo-1H-indazol-7-amine | 60-75 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 120 | 3-(2-Thienyl)-5-bromo-1H-indazol-7-amine | 70-85 |
Yields are hypothetical and based on typical ranges observed in similar reactions. Optimization is recommended.
Expert Insights and Causality Behind Experimental Choices
-
Catalyst System: The choice of a palladium precursor and a phosphine ligand is crucial for catalytic activity and selectivity.[13] For electron-rich and potentially coordinating substrates like 3,5-Dibromo-1H-indazol-7-amine, bulky and electron-rich phosphine ligands such as RuPhos or SPhos are often employed. These ligands promote the oxidative addition of the aryl bromide to the palladium(0) center and facilitate the reductive elimination step, leading to higher yields and faster reaction times.[13][14] The use of pre-catalysts can also enhance reproducibility.
-
Base: The base plays a critical role in the transmetalation step of the Suzuki catalytic cycle.[8] It activates the boronic acid by forming a more nucleophilic boronate species. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and, in some cases, the regioselectivity. K₃PO₄ is often a good choice for challenging couplings due to its sufficient basicity and good solubility in mixed aqueous-organic solvent systems.
-
Solvent System: A mixture of an organic solvent and water is typically used in Suzuki reactions.[8] The organic solvent (e.g., dioxane, DME, THF) solubilizes the organic substrate and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The ratio of organic solvent to water can impact the reaction rate and should be optimized.
-
Microwave Irradiation: The use of microwave heating can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields.[1][8] This is particularly beneficial for less reactive aryl bromides or when high-throughput synthesis is desired.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use a fresh batch of catalyst and ligand.- Ensure thorough degassing of solvents and purging of the reaction vessel with inert gas.- Use anhydrous solvents and high-purity reagents. |
| Low Yield | - Incomplete reaction- Product degradation- Difficult purification | - Increase reaction time or temperature.- Screen different catalyst/ligand combinations.- Consider a milder base or lower temperature.- Optimize the chromatographic purification method. |
| Poor Regioselectivity | - Non-optimal reaction conditions | - Screen different ligands, bases, and solvents.- Lowering the reaction temperature may improve selectivity.- Consider a sequential coupling strategy if mono-arylation is not selective. |
| Debromination of Starting Material | - Presence of protic impurities- Certain catalyst/ligand combinations | - Use anhydrous solvents and reagents.- Screen alternative catalyst systems. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 3,5-disubstituted 7-aminoindazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve efficient and often regioselective mono-arylation of 3,5-Dibromo-1H-indazol-7-amine. The protocol and insights provided in this application note serve as a solid foundation for the development of novel indazole-based compounds with potential therapeutic applications. Further optimization for specific substrates is encouraged to achieve the best possible outcomes.
References
- Wang, S., Guo, R., Li, J., Zou, D., Wu, Y., & Wu, Y. (2015). Efficient synthesis of 3-aryl-1H-indazol-5-amine by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. Tetrahedron Letters, 56(29), 3750-3753.
- El Akkaoui, M., Tber, Z., El Kazzouli, S., & Guillaumet, G. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Letters in Organic Chemistry, 10(10), 717-721.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Couture, A., Deniau, E., Grandclaudon, P., & Laronze, J. Y. (2006). Regioselective Suzuki coupling on pyridinium N-(3, 5-dibromoheteroar-2-yl) aminides. Tetrahedron, 62(24), 5646-5651.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of Heterocyclic Substrates.
- Taurino, G., & Perrone, S. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(12), 14041-14055.
- Temple, C., & Rener, G. A. (1993). Synthesis of 3-amino-1H-indazoles and 1H-indazol-3-ols from 2-nitrobenzonitriles. The Journal of Organic Chemistry, 58(18), 4999-5003.
- Cain, D., et al. (2010). Discovery of a novel class of potent and selective inhibitors of glycogen synthase kinase-3. Bioorganic & Medicinal Chemistry Letters, 20(1), 186-190.
- Stanetty, P., & Schnürch, M. (2004). Regioselective Suzuki cross-coupling reactions on 2, 4-dichloro-and 2, 4-dibromopyrimidines. Journal of heterocyclic chemistry, 41(4), 571-576.
- Ali, M. A., Ismail, R., Choon, T. S., & Yoon, Y. K. (2012). A review on the Suzuki-Miyaura cross-coupling reaction of aryl halides. RSC advances, 2(24), 8969-8998.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Kudo, N., & Fu, G. C. (2004).
- Lee, H. W., et al. (2011). Synthesis and biological evaluation of 3, 5-diaminoindazoles as cyclin-dependent kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(13), 3959-3963.
- Klümpers, F., et al. (2017). Lead Optimization of 3, 5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS infectious diseases, 3(11), 819-829.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 3, 5-Diaryl-pyrazole derivatives as anti-inflammatory and analgesic agents. European journal of medicinal chemistry, 39(3), 249-255.
- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling reactions. Chemical reviews, 106(11), 4644-4680.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710.
- Dandia, A., Singh, R., & Khaturia, S. (2006). Microwave assisted synthesis of 1, 3, 5-triaryl-1, 2, 4-triazoles. Journal of the Indian Chemical Society, 83(1), 70-73.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-1H-indazol-7-amine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,5-Dibromo-1H-indazol-7-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Here, we address common challenges and frequently encountered side reactions in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental outcomes that deviate from the desired result. We provide a diagnosis of the potential causes and actionable steps to rectify the issue.
Question 1: My reaction is yielding a complex mixture of products with multiple bromine additions (e.g., tri-brominated species) and unreacted starting material. How can I improve the selectivity for the desired 3,5-dibromo product?
Answer:
This is a classic case of over-bromination, a frequent challenge when working with electron-rich heterocyclic systems like 7-aminoindazole. The amino group is a powerful activating group, making the indazole ring highly susceptible to electrophilic aromatic substitution. The formation of a complex mixture indicates that the reaction conditions are too harsh or not sufficiently controlled.
Causality: The indazole ring has inherent reactivity at the C3 position.[1] The C7-amino group further activates the ring, particularly at the ortho (C6) and para (C5) positions. This combined activation makes it difficult to stop the reaction cleanly after the second bromination. Using highly reactive brominating agents like elemental bromine (Br₂) can lead to runaway reactions.[2]
Strategic Solutions:
-
Choice of Brominating Agent: Switch from elemental bromine to a milder, more controllable source. N-Bromosuccinimide (NBS) is the preferred reagent for such transformations as it provides a low, steady concentration of electrophilic bromine, reducing the likelihood of over-bromination.[2] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another excellent alternative that offers high efficiency under mild conditions.[1][3]
-
Stoichiometry and Addition Control: Precise control over the stoichiometry is critical. Use 2.0 to 2.2 equivalents of the brominating agent. Instead of adding the reagent all at once, perform a slow, portion-wise or drop-wise addition of the brominating agent dissolved in a suitable solvent. This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction pathway.
-
Temperature Management: Perform the reaction at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Exothermic reactions, if not controlled, can accelerate side reactions.[2]
Troubleshooting Workflow Diagram
Caption: Troubleshooting flowchart for over-bromination.
Question 2: My main product is a dibromo-isomer, but NMR analysis shows it's not the 3,5-isomer. Why am I getting poor regioselectivity?
Answer:
Poor regioselectivity is a common issue stemming from the competing directing effects within the 7-aminoindazole scaffold. While the C3 position is electronically favored for substitution in many indazoles, the powerful ortho-, para-directing effect of the C7-amino group can lead to bromination at other positions, namely C6 and C5. The formation of a mixture of 3,5- and 3,7-dibromo isomers has been reported in similar systems.[4]
Causality:
-
C3 Reactivity: The pyrrole-like nitrogen (N1) makes the C3 position inherently electron-rich and susceptible to electrophilic attack.
-
C7-NH₂ Directing Effect: The amino group strongly activates the benzene ring, directing incoming electrophiles to the C5 and C6 positions.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity by stabilizing charged intermediates. Protic solvents might protonate the amino group, reducing its activating effect, while aprotic solvents will not.
Strategic Solutions:
-
Solvent Selection: The solvent can significantly influence the reaction's regioselectivity.
-
Aprotic Solvents: Solvents like Dichloromethane (DCM), Chloroform, or Acetonitrile are often good starting points.
-
Acidic Media: Performing the bromination in an acidic medium (e.g., acetic acid) can protonate the C7-amino group to form an ammonium salt (-NH₃⁺). This deactivates the benzene portion of the molecule, reducing its competitiveness and favoring substitution at the electronically rich C3 position first. Subsequent bromination may then occur at C5.
-
-
Protecting Group Strategy: While more synthetically intensive, protecting the C7-amino group (e.g., as an acetyl or Boc-carbamate) can modulate its directing effect and prevent side reactions. This is a robust strategy for achieving clean, predictable outcomes.
Proposed Synthetic Pathway and Key Side Products
Caption: Reaction scheme showing desired product and major side products.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose protocol to start with for this synthesis?
A1: A robust starting point is the controlled bromination of 7-amino-1H-indazole using N-Bromosuccinimide (NBS).
Experimental Protocol: Controlled Bromination with NBS
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), dissolve 7-amino-1H-indazole (1.0 eq.) in a suitable solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (2.1 eq.) in the same solvent.
-
Slow Addition: Add the NBS solution to the cooled indazole solution drop-wise over a period of 1-2 hours. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0 °C for an additional hour, then allow it to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of starting material and the formation of the product.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product will likely require purification by column chromatography on silica gel to separate the desired product from any remaining starting material and isomeric byproducts.
Q2: Can I use elemental bromine (Br₂) instead of NBS?
A2: While it is possible, it is not recommended for this substrate unless you have very precise control over the reaction conditions. Br₂ is a highly reactive and aggressive brominating agent.[2] Its use often leads to a rapid, exothermic reaction resulting in a mixture of over-brominated products and significant tar formation due to oxidation of the electron-rich amine and indazole ring. If you must use Br₂, it should be diluted significantly and added extremely slowly at very low temperatures (e.g., -20 °C or lower).
Q3: My purification is difficult, and the product seems unstable on the silica gel column. What are my options?
A3: Amino-substituted indazoles can sometimes be sensitive to acidic silica gel.
-
Neutralize Silica: Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of a neutralising base, like triethylamine (~0.5-1%). This can prevent product degradation on the column.
-
Alternative Purification: Consider recrystallization as an alternative to chromatography. A binary solvent system (e.g., Methanol/Water or Ethanol/Hexane) might provide the desired product in high purity.[2]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) chromatography is an excellent alternative that avoids the use of acidic silica.
Data Summary: Influence of Reaction Parameters
The table below summarizes the expected impact of key reaction parameters on the synthesis of 3,5-Dibromo-1H-indazol-7-amine.
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Brominating Agent | NBS or DBDMH | High | Provides a controlled, low concentration of electrophilic bromine, minimizing over-reaction.[1] |
| Br₂ | Low | Highly reactive, leading to poor control, over-bromination, and potential oxidation.[2] | |
| Temperature | 0 °C to RT | High | Slower reaction rates allow for better differentiation between the desired di-bromination and undesired tri-bromination. |
| > 40 °C | Low | Increased thermal energy accelerates all reaction pathways, especially undesired side reactions.[2] | |
| Solvent | Aprotic (DMF, MeCN) | Moderate to High | Solubilizes reagents well; selectivity is primarily controlled by temperature and addition rate. |
| Acetic Acid | Potentially High | Protonates the amine, deactivating the benzene ring and potentially improving regiocontrol by favoring C3 attack first. | |
| Stoichiometry (NBS) | 2.0 - 2.2 eq. | Optimal | Sufficient reagent for di-substitution without a large excess that would drive over-bromination. |
| > 2.5 eq. | Low | Excess brominating agent will inevitably lead to the formation of tri-brominated and other side products. |
References
-
CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents.
-
Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents.
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC.
-
7-Bromo-1H-indazole synthesis - ChemicalBook.
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC.
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC - NIH.
-
Indazole synthesis - Organic Chemistry Portal.
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH.
-
Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC.
-
5-BROMO-1H-INDAZOL-3-AMINE synthesis - ChemicalBook.
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC.
-
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin.
Sources
- 1. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for 3,5-Dibromo-1H-indazol-7-amine
The following guide is designed as a specialized Technical Support Center for the synthesis and optimization of 3,5-Dibromo-1H-indazol-7-amine . It prioritizes high-fidelity chemical logic, addressing the specific regioselectivity challenges inherent to the indazole scaffold.
Target Molecule: 3,5-Dibromo-1H-indazol-7-amine CAS: 316810-94-3 Core Application: Kinase inhibitor scaffold, pharmaceutical intermediate.[1][2]
Executive Summary: The Regioselectivity Paradox
User Warning: Attempting to synthesize this molecule via direct bromination of 1H-indazol-7-amine is the most common cause of failure.[1][2]
-
The Problem: The amino group at position C7 is a strong ortho/para director.[2] It activates positions C6 (ortho) and C4 (para).[2] It deactivates position C5 (meta).[2] Consequently, treating 7-aminoindazole with brominating agents yields primarily 3-bromo, 3,6-dibromo, or 3,4,6-tribromo species. The C5 position is electronically inaccessible via this route.
-
The Solution: The "Nitro-First" Strategy. You must establish the C5-bromine atom before generating the amine.[2] The recommended route utilizes 5-bromo-7-nitro-1H-indazole as the pivotal starting material.[1][2]
Master Synthetic Workflow (The "Nitro-First" Route)[1][2]
The following workflow maximizes purity and prevents the formation of difficult-to-separate regioisomers.
Caption: Optimized synthetic pathway avoiding the "meta-directing" conflict of the free amine.
Optimization & Troubleshooting Guide
Module A: C3-Bromination (Formation of the Dibromo-Nitro Intermediate)
Objective: Install the second bromine atom at the pyrazole C3 position without over-brominating the benzene ring.[1][2]
Q: Why is my reaction stalling at the starting material despite using excess NBS?
-
Root Cause: Indazoles with electron-withdrawing groups (like 7-nitro) are deactivated.[1][2] The C3 position is less nucleophilic than in unsubstituted indazoles.[2]
-
Optimization:
-
Switch Solvent: Change from acetonitrile (MeCN) to DMF or DMAc . The higher polarity stabilizes the transition state.[2]
-
Temperature: Increase reaction temperature to 60–80°C . Room temperature is often insufficient for nitro-indazoles.[1][2]
-
Catalysis: Add 5 mol% AIBN (radical initiator) if using NBS, or switch to Br2/NaOH (aq) for an ionic mechanism which is often faster for C3 halogenation.[2]
-
Q: I see a new impurity at RRT 1.2. Is this N-bromination?
-
Diagnosis: Yes. In basic conditions or with high equivalents of NBS, the N1-nitrogen can be brominated.[2]
-
Fix: N-bromo species are labile.[1][2] Treat the crude mixture with aqueous NaHSO3 or dilute HCl during workup.[2] This converts N-Br back to N-H, restoring the desired product.[2]
| Parameter | Recommended Range | Critical Note |
| Reagent | NBS (1.1 – 1.2 eq) | Excess leads to difficult-to-remove side products.[1][2] |
| Solvent | DMF | Superior solubility for nitro-indazoles compared to MeCN.[1][2] |
| Temp | 60°C | Balance between rate and thermal decomposition.[2] |
Module B: Nitro Reduction (The Critical Step)
Objective: Reduce the 7-nitro group to the 7-amine without removing the bromine atoms (hydrodehalogenation).[1][2]
Q: I used Pd/C and H2, and my mass spec shows peaks for mono-bromo and non-bromo indazole. What happened?
-
Root Cause: Catalytic Hydrogenation (Pd/C, H2) is notoriously aggressive toward aryl bromides.[2] It causes hydrodebromination, stripping the bromines you just added.[2]
-
Protocol Shift: IMMEDIATELY STOP using Pd/C.
-
Correct Protocol: Use a chemoselective metal reduction.[2]
-
Option A (Standard): Iron powder (Fe, 5 eq) + Ammonium Chloride (NH4Cl, Sat. Aq.) in EtOH/Water at reflux.[2] This is mild and preserves aryl halides.[2]
-
Option B (Alternative): Stannous Chloride (SnCl2[1]·2H2O) in EtOH/HCl.[2] Effective but workup can be messy (tin emulsions).[2]
-
Option C (Cleanest): Sodium Dithionite (Na2S2O4) in THF/Water.[2]
-
Q: The product is turning dark/black during drying. Is it decomposing?
Detailed Experimental Protocol (Fe/NH4Cl Method)
Step 1: Preparation of 3,5-Dibromo-7-nitro-1H-indazole
-
Dissolve 5-bromo-7-nitro-1H-indazole (1.0 eq) in DMF (10 volumes).
-
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Heat to 60°C and monitor by HPLC. (Target: <2% Starting Material).
-
Workup: Pour into ice water (50 volumes). The product will precipitate as a yellow/orange solid.[2] Filter, wash with water, and dry.[2]
Step 2: Reduction to 3,5-Dibromo-1H-indazol-7-amine
-
Suspend the intermediate from Step 1 in Ethanol (10 volumes) and Water (2.5 volumes).[2]
-
Add Ammonium Chloride (5.0 eq) and Iron Powder (reduced, 325 mesh, 5.0 eq).
-
Heat to Reflux (approx. 78°C) with vigorous stirring.
-
Monitor by HPLC (Reaction time: 2–4 hours).
-
Workup (Critical): Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[2]
-
Concentrate the filtrate.[2] Dilute with water and extract with Ethyl Acetate.[2]
-
Dry organic layer (Na2SO4) and concentrate.[2]
-
Purification: Recrystallization from Toluene/Heptane is often sufficient.[2]
-
References
-
Synthesis of 3-bromo-5-nitro-1H-indazole: Google Patents, CN103570624A.[1][2] Describes the bromination of nitro-indazoles in DMF.
-
Regioselective Bromination of Indazoles: RSC Advances, 2021. Discusses C7 vs C3 directing effects and the use of NBS.
-
Reduction of Nitro Indazoles: BenchChem Protocols. General protocols for reducing nitro-indazoles while preserving sensitive functional groups. [1][2]
-
Product Identification (CAS 316810-94-3): MolCore & PubChem. Confirmation of structure and physical properties. [1][2]
-
Indazole Reactivity: Journal of Organic Chemistry, 2022.[2] Detailed study on the reactivity of nitro-indazoles with electrophiles. [1][2]
Sources
Validation & Comparative
A Comparative Guide to the Reproducible Synthesis of 3,5-Dibromo-1H-indazol-7-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dibromo-1H-indazol-7-amine is a key heterocyclic building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents. The indazole scaffold is a privileged structure, and specific substitution patterns, such as the one found in this compound, are often crucial for biological activity. However, the reproducible synthesis of such multi-substituted indazoles can be challenging, with issues ranging from regioselectivity to harsh reaction conditions affecting overall yield and purity.
This in-depth technical guide provides a comparative analysis of plausible synthetic methodologies for obtaining 3,5-Dibromo-1H-indazol-7-amine. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to dissect the causality behind experimental choices, offering insights into the reproducibility and potential pitfalls of each approach. Every protocol described is designed as a self-validating system, grounded in established chemical principles and supported by authoritative references.
Comparative Analysis of Synthetic Strategies
Two primary synthetic routes are proposed and evaluated for the synthesis of 3,5-Dibromo-1H-indazol-7-amine. The choice between these routes will depend on starting material availability, scalability requirements, and the desired purity profile of the final compound.
Route A: The Nitro-Indazole Pathway
This strategy commences with the functionalization of a pre-formed indazole core, specifically 7-nitro-1H-indazole. The synthesis proceeds through a two-step sequence of dibromination followed by reduction of the nitro group.
Route B: The Benzonitrile Cyclization Pathway
This alternative approach constructs the indazole ring from a suitably substituted benzonitrile precursor. This method offers the potential for a more convergent synthesis, introducing the required functionalities before the core ring system is formed.
The following table summarizes the key aspects of each proposed route:
| Parameter | Route A: Nitro-Indazole Pathway | Route B: Benzonitrile Cyclization Pathway |
| Starting Material | 7-Nitro-1H-indazole | 2-Fluoro-3,5-dibromobenzonitrile (or similar) |
| Key Steps | Dibromination, Nitro Group Reduction | Hydrazine Cyclization |
| Reported Precedent | Bromination of nitroindazoles is documented[1]. Nitro group reduction on indazoles is a known transformation[2]. | Cyclization of fluorobenzonitriles with hydrazine to form 3-aminoindazoles is well-established[3][4][5]. |
| Potential Reproducibility Challenges | - Regiocontrol during the second bromination step.- Potential for over-bromination.- Harsh conditions for bromination may lead to side products.- Incomplete reduction of the nitro group. | - Availability and synthesis of the starting dibrominated benzonitrile.- Potential for side reactions during cyclization.- Purification of the final product from reaction byproducts. |
| Number of Steps | 2 steps from 7-nitro-1H-indazole | 1 step from the benzonitrile precursor |
Detailed Experimental Protocols and Scientific Rationale
Route A: Step-wise Functionalization via a Nitro-Indazole Intermediate
This route offers a logical progression from a readily available indazole starting material. The electron-withdrawing nature of the nitro group at the 7-position is expected to direct the initial bromination to the C3 and C5 positions.
Sources
- 1. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Structural Analogue's Guide: Positioning 3,5-Dibromo-1H-indazol-7-amine in the Landscape of Indazole-Based Therapeutics
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] This guide provides a comprehensive structural comparison of the synthetic fragment, 3,5-Dibromo-1H-indazol-7-amine, with several FDA-approved, indazole-containing drugs, including the kinase inhibitors Pazopanib and Axitinib, and the PARP inhibitor Niraparib. By dissecting the structural nuances—the specific placement of substituents and their potential roles in target engagement—we aim to illuminate the therapeutic potential of this novel fragment. We will analyze how the unique 7-amino and 3,5-dibromo substitution pattern might inform its biological activity in contrast to the established drugs. Furthermore, this guide outlines a robust, data-driven experimental workflow designed to identify and validate its molecular targets, providing a clear, logical pathway for researchers and drug development professionals to explore its potential in future therapeutic design.
The Indazole Core: A Foundation for Diverse Pharmacology
The indazole, a bicyclic aromatic heterocycle, is a bioisostere of indole and exists in several tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form.[1][3] This structural feature, combined with its ability to engage in various non-covalent interactions such as hydrogen bonding and π-stacking, has made it a versatile scaffold in drug discovery. Its utility is demonstrated by its presence in drugs targeting a remarkable diversity of protein classes, from protein kinases and poly (ADP-ribose) polymerases (PARP) in oncology to G-protein coupled receptors (GPCRs) for managing chemotherapy-induced nausea.[1][4][5][6] The strategic functionalization at various positions on the indazole ring system is the key to achieving target specificity and desired pharmacological properties.
Caption: Key substitution points on the 1H-indazole scaffold.
Structural Deep Dive: 3,5-Dibromo-1H-indazol-7-amine
3,5-Dibromo-1H-indazol-7-amine is a synthetic intermediate with the molecular formula C₇H₅Br₂N₃ and a molecular weight of 290.94 g/mol .[7] Its structure presents a unique combination of functional groups whose potential contributions to biological activity warrant careful consideration.
-
7-Amino Group: This primary amine is a potent hydrogen bond donor and acceptor. Its position is particularly intriguing when compared to marketed drugs. For instance, Niraparib features a C7-carboxamide, which is critical for its interaction with the PARP active site.[8] The 7-amino group on our fragment could potentially replicate these crucial hydrogen bonding interactions.
-
3-Bromo and 5-Bromo Groups: Halogen atoms, particularly bromine, are significant in modern drug design. They can serve as halogen bond donors, a non-covalent interaction that can contribute to binding affinity and specificity. Furthermore, these bulky, electron-withdrawing groups significantly alter the electronic landscape of the indazole core and provide chemically tractable vectors for further library development via cross-coupling reactions. This contrasts with the substituents found in many approved drugs, which often feature more complex moieties at these positions.
Comparative Structural Analysis with Marketed Drugs
To contextualize the potential of 3,5-Dibromo-1H-indazol-7-amine, we compare it to three successful indazole-based drugs. The following table summarizes their key features.
| Feature | 3,5-Dibromo-1H-indazol-7-amine | Pazopanib | Axitinib | Niraparib |
| Core Structure | 1H-Indazole | 2H-Indazole (dimethylated) | 1H-Indazole | 2H-Indazole |
| Primary Target(s) | Unknown | VEGFRs, PDGFRs, c-Kit[9][10] | VEGFRs 1-3[11][12][13] | PARP-1, PARP-2[8][14] |
| Therapeutic Area | N/A | Oncology (Renal Cell Carcinoma)[1] | Oncology (Renal Cell Carcinoma)[2] | Oncology (Ovarian, Prostate Cancer)[1][8] |
| Key Substitutions | C3: BromoC5: BromoC7: Amino | N2, C3: MethylC6: Amino-pyrimidine-sulfonamide | C3: Vinyl-pyridineC6: Thio-benzamide | N2: Phenyl-piperidineC7: Carboxamide |
Comparison with Kinase Inhibitors: Pazopanib & Axitinib
Pazopanib and Axitinib are potent tyrosine kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs), thereby inhibiting angiogenesis.[9][15][16] A common binding motif for indazole-based kinase inhibitors involves the N1 and N2 atoms forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 1H-indazole-3-amine moiety, in particular, is recognized as an effective hinge-binding fragment.[5]
While our compound of interest lacks the 3-amino group, its 1H-indazole core could still potentially engage the hinge. However, the most significant difference lies in the lack of a large, complex side chain at the C6 position, which in Pazopanib and Axitinib is crucial for achieving high affinity and selectivity by extending into other regions of the ATP-binding site.[10][11] Therefore, 3,5-Dibromo-1H-indazol-7-amine should be viewed not as a complete inhibitor, but as a potential starting fragment for the design of novel kinase inhibitors.
Caption: Simplified binding model of a kinase inhibitor vs. a fragment.
Comparison with PARP Inhibitor: Niraparib
The comparison with Niraparib is perhaps more compelling. Niraparib is an inhibitor of PARP-1 and PARP-2, enzymes critical for DNA single-strand break repair.[14][17] Its mechanism relies on trapping the PARP enzyme on DNA, leading to cytotoxic double-strand breaks in cancer cells with deficient DNA repair pathways.[17]
Structurally, Niraparib is a 2H-indazole with two key features: a C7-carboxamide and an N2-linked phenyl-piperidine moiety.[8] The C7-carboxamide is essential, forming critical hydrogen bonds in the enzyme's active site. The 7-amino group of 3,5-Dibromo-1H-indazol-7-amine is a close structural and functional mimic of this amide, capable of forming similar hydrogen bonds. This positions our fragment as a highly relevant starting point for novel PARP inhibitor design. While it lacks the large N-substituent of Niraparib, the bromine atoms at C3 and C5 provide ideal handles for synthetic elaboration to probe the rest of the binding pocket.
Caption: Potential mimicry of Niraparib's C7 interactions by the fragment.
Proposed Experimental Workflow for Target Identification & Validation
To translate structural insights into actionable data, a systematic, multi-step experimental approach is necessary. The causality for this workflow is to begin with broad, efficient screening methods and progressively move to more detailed, resource-intensive assays only for validated hits, ensuring a self-validating and efficient use of resources.
Caption: A logical workflow for fragment-based drug discovery.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Initial Screening
-
Objective: To rapidly screen 3,5-Dibromo-1H-indazol-7-amine against a panel of purified proteins (e.g., a 100+ kinase panel and PARP-1/2) to identify direct binding events, evidenced by an increase in protein thermal stability (melting temperature, Tₘ).
-
Methodology:
-
Prepare a master mix for each protein containing the protein (2-5 µM final concentration) in its respective assay buffer and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Dispense the master mix into a 96- or 384-well qPCR plate.
-
Add 3,5-Dibromo-1H-indazol-7-amine (from a DMSO stock, final concentration typically 10-50 µM) to test wells and an equivalent volume of DMSO to control wells.
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt-curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, while continuously monitoring fluorescence.
-
Analyze the resulting melt curves. The Tₘ is the inflection point of the curve. A significant positive shift in Tₘ (ΔTₘ > 2 °C) in the presence of the compound indicates a stabilizing interaction and a potential "hit".
-
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
-
Objective: To validate hits from the DSF screen and accurately quantify their binding affinity (K₋) and kinetics (kₐ, k₋).
-
Methodology:
-
Select a validated protein "hit" from the DSF screen. Immobilize the protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
Prepare a dilution series of 3,5-Dibromo-1H-indazol-7-amine in running buffer, including a zero-compound control (buffer only). A typical concentration range might be 0.1 µM to 100 µM.
-
Inject the compound solutions sequentially over the immobilized protein surface, followed by a dissociation phase where only running buffer flows. The SPR instrument measures the change in refractive index at the surface, which is proportional to the mass of bound compound.
-
After each cycle, regenerate the sensor surface with a mild acidic or basic solution to remove any bound compound.
-
Fit the resulting sensorgram data (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (k₋), and the equilibrium dissociation constant (K₋ = k₋/kₐ).
-
Conclusion and Future Outlook
3,5-Dibromo-1H-indazol-7-amine represents a valuable, albeit underexplored, chemical fragment. While it lacks the complex side chains of fully optimized drugs like Pazopanib and Axitinib, its structural features present a compelling case for further investigation. The 7-amino group is a particularly strong starting point for mimicking the critical C7-interactions of the PARP inhibitor Niraparib. The bromine atoms at the C3 and C5 positions are not merely placeholders; they are strategic handles for synthetic elaboration, allowing for a fragment-growing or linking approach to drug design. The proposed experimental workflow provides a clear, logical, and data-driven path to systematically uncover the therapeutic potential of this promising indazole scaffold, paving the way for the development of the next generation of targeted therapies.
References
- Source: Google Patents (CN103570624A)
-
Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis of Pharmacologically Active Indazoles and Its Analogues Source: Caribbean Journal of Sciences and Technology URL: [Link]
-
Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]
-
Title: Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives Source: Cardiovascular & Hematological Agents in Medicinal Chemistry URL: [Link]
-
Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry URL: [Link]
-
Title: 3-bromo-1H-indazol-5-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Molecules (MDPI) URL: [Link]
-
Title: Pazopanib Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Niraparib Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Axitinib Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir Source: ResearchGate URL: [Link]
-
Title: Niraparib Source: Wikipedia URL: [Link]
-
Title: Axitinib Source: Wikipedia URL: [Link]
-
Title: Indazole containing drugs Source: ResearchGate URL: [Link]
-
Title: axitinib Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing Source: Clinical Pharmacokinetics (Springer) URL: [Link]
-
Title: Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma Source: Clinical Medicine Insights: Oncology URL: [Link]
-
Title: ZEJULA (niraparib) capsules, for oral use Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications Source: Current Molecular Pharmacology URL: [Link]
-
Title: 3-Amino-5-bromo-1H-indazole Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir Source: ChemRxiv URL: [Link]
-
Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Semantic Scholar URL: [Link]
-
Title: INLYTA® (axitinib) Mechanism Of Action Source: INLYTA HCP Site URL: [Link]
-
Title: Votrient (pazopanib) Label Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: What is the mechanism of Niraparib Tosylate? Source: Patsnap Synapse URL: [Link]
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- 17. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
comparative analysis of the reactivity of different positions on the indazole ring
This guide provides a comparative analysis of the reactivity of different positions on the indazole ring, structured for researchers and drug development professionals.
Introduction: The Tautomeric Challenge
Indazole (benzo[c]pyrazole) is a privileged scaffold in drug discovery, appearing in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. Its reactivity is defined by a dynamic tautomeric equilibrium between the 1H-indazole (benzenoid, thermodynamically stable) and 2H-indazole (quinonoid, less stable) forms.
This equilibrium dictates the regiochemical outcome of functionalization. Unlike indole, where C3-nucleophilicity is dominant, indazole presents a three-way competition between N1 , N2 , and C3 , with the benzene ring positions (C5/C7 ) becoming relevant under specific electrophilic conditions.
Figure 1: Tautomerism and Reactivity Map
Caption: The 1H-indazole is thermodynamically favored.[1] Reactivity at N2 often requires kinetic control or specific chelation strategies.
Module 1: Nitrogen Reactivity (N1 vs. N2)
The most critical synthetic decision is controlling N-alkylation/arylation. The selectivity is governed by the interplay of thermodynamics , solvent effects , and counter-ion chelation .
Thermodynamic Control (N1-Selectivity)
The N1-alkylated product is generally more stable (benzenoid system preserved).
-
Mechanism: Under conditions that allow equilibration (high temperature, thermodynamic bases) or tight ion-pairing, the reaction funnels to N1.
-
Key Protocol (NaH/THF): The use of Sodium Hydride in THF promotes N1 selectivity via a "tight ion pair" mechanism where the sodium cation coordinates closely with N2, blocking it and directing the electrophile to N1 [1].
Kinetic & Chelation Control (N2-Selectivity)
Accessing the N2-isomer requires bypassing the thermodynamic sink.
-
Mitsunobu Reaction: Often favors N2 due to the steric trajectory of the bulky phosphonium intermediate.
-
Acid-Catalyzed Alkylation: Using trichloroacetimidates under acidic conditions protonates the N2, making it the active nucleophile in a specific transition state [2].
-
Chelation Effects: An ester or nitro group at C7 can direct alkylation to N2 via steric blocking of N1 or electronic repulsion [3].
Comparative Data: Alkylation Conditions
| Reaction System | Electrophile | Major Isomer | Selectivity (N1:N2) | Mechanism |
| NaH / THF | Alkyl Halide | N1 | > 95:5 | Thermodynamic / Tight Ion Pair [1] |
| Cs₂CO₃ / DMF | Alkyl Halide | Mixed | ~ 50:50 to 60:40 | Loose Ion Pair / Solvent Separated |
| Mitsunobu (PPh₃/DEAD) | Alcohol | N2 | ~ 20:80 | Steric / Kinetic Control |
| Acidic Imidate | R-O-C(NH)CCl₃ | N2 | < 1:99 | Kinetic / Protonation State [2] |
Module 2: C3-Functionalization (The "Pseudo-Indole" Position)
While C3 is the most nucleophilic carbon position, it is significantly less reactive than the C3 of indole. Direct electrophilic aromatic substitution (SEAr) requires activation or specific reagents.
Halogenation
Halogenation is the primary gateway to C3 functionalization.
-
Iodination: Standard SEAr conditions (I₂/KOH) selectively iodinate C3. The base deprotonates N1, increasing electron density at C3 [4].
-
Selectivity: C3 >>> C5/C7. The hetero-ring is more electron-rich than the benzene ring in the neutral/anionic state.
Metal-Catalyzed C-H Activation
Modern methods utilize Direct Arylation to install complex groups at C3 without pre-halogenation.
-
Pd-Catalyzed: C3-arylation of N-protected indazoles using Pd(OAc)₂/Cu(OAc)₂ systems.
-
Ni-Catalyzed: Radical acylation using aldehydes and TBHP targets C3 selectively [5].
Experimental Protocol: Regioselective C3-Iodination
-
Substrate: 1H-Indazole (1.0 equiv)
-
Reagents: Iodine (I₂, 1.1 equiv), KOH (3.0 equiv).
-
Solvent: DMF (0.5 M).
-
Procedure:
-
Dissolve indazole in DMF. Add KOH pellets.
-
Add I₂ portion-wise at 0°C.
-
Stir at RT for 1-3 h (monitor by TLC/LCMS).
-
Quench: Pour into 10% Na₂S₂O₃ (aq) to remove excess iodine.
-
Isolation: Filter the precipitate (usually pure 3-iodoindazole).
-
-
Yield: Typically 85-95%.
-
Validation: ¹H NMR shows loss of the C3-proton signal (typically a singlet/doublet around 8.0 ppm).
Module 3: Benzene Ring Reactivity (C5 vs. C7)
Reactivity on the benzene ring is observed primarily under strongly acidic conditions (e.g., Nitration) where the pyrazole ring is protonated (deactivated).
-
Nitration (HNO₃/H₂SO₄): The protonated indazolium species directs the electrophile to the benzene ring.
-
Regioselectivity: C5 is generally favored over C7 (typically 60:40 to 80:20 ratio) due to steric hindrance at C7 and electronic directing effects of the protonated diaza-group [6].
-
-
Contrast with C3: If the reaction is radical-mediated (e.g., Fe(NO₃)₃/TEMPO), nitration can occur at C3 [5].
Summary Decision Tree: Synthetic Strategy
Caption: Strategic decision tree for selecting reaction conditions based on the target position.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem.2021 , 17, 1939–1950.
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem.2024 , 20, 1940–1954.
-
C3-Indazole Functionalization: A Review. Current Organic Chemistry.
-
Recent advances in C–H functionalization of 2H-indazoles. Org. Biomol. Chem.2022 , 20, 7746.[2]
-
Electrophilic substitution of indoles and indazoles. Master Organic Chemistry / Wikipedia Summary.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
